molecular formula C11H12N2 B8181848 (S)-5-Amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile

(S)-5-Amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile

Cat. No.: B8181848
M. Wt: 172.23 g/mol
InChI Key: IGJCZZMPAPFDGB-NSHDSACASA-N
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Description

(S)-5-Amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile is an organic compound with a unique structure that includes an amino group, a tetrahydronaphthalene ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-Amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile typically involves the following steps:

    Starting Material: The synthesis begins with a suitable naphthalene derivative.

    Amination: Introduction of the amino group through a nucleophilic substitution reaction.

    Cyclization: Formation of the tetrahydronaphthalene ring via a cyclization reaction.

    Nitrile Introduction: Addition of the nitrile group using a cyanation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis steps efficiently.

    Optimized Reaction Conditions: Employing optimized temperature, pressure, and catalysts to maximize yield and purity.

    Purification: Using techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-5-Amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: Conversion of the amino group to a nitro group under oxidative conditions.

    Reduction: Reduction of the nitrile group to an amine.

    Substitution: Nucleophilic substitution reactions at the amino group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions involving bases like sodium hydroxide or acids like hydrochloric acid.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Production of primary amines.

    Substitution: Generation of substituted naphthalene derivatives.

Scientific Research Applications

(S)-5-Amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile has several scientific research applications:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds.

    Materials Science: Employed in the development of novel materials with specific properties.

    Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.

    Industrial Applications: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-5-Amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.

    Pathways Involved: It can modulate biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-5-Amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile: The enantiomer of the compound with different stereochemistry.

    5-Amino-1,2,3,4-tetrahydronaphthalene: Lacks the nitrile group but has a similar tetrahydronaphthalene structure.

    5-Amino-2-naphthonitrile: Contains the nitrile group but lacks the tetrahydronaphthalene ring.

Uniqueness

(S)-5-Amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(5S)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c12-7-8-4-5-10-9(6-8)2-1-3-11(10)13/h4-6,11H,1-3,13H2/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGJCZZMPAPFDGB-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=C(C=C2)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C2=C(C1)C=C(C=C2)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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